![molecular formula C20H23N3S B2373592 N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide CAS No. 332053-02-8](/img/structure/B2373592.png)
N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
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Description
“N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide” is a chemical compound with a molecular weight of 399.57600 . It has a density of 1.302g/cm3 and a boiling point of 543.2ºC at 760 mmHg .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H25N5S2 . The physical properties such as melting point are not available .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The piperazine scaffold, including derivatives like our compound, has been recognized as a privileged structure in drug discovery. Researchers have explored piperazine-based compounds for their potential therapeutic effects. Notably, some derivatives exhibit potent antibacterial and anti-inflammatory activities . Further investigations into the specific mechanisms and targets are ongoing.
Intestinal Permeation Enhancement
1-Phenylpiperazine, a close relative of our compound, has shown promise as an intestinal permeation enhancer. These enhancers facilitate the transport of macromolecular therapeutics across the intestinal epithelium into the bloodstream. Our compound and its derivatives could potentially enhance oral drug delivery by improving absorption .
Anthelmintic Properties
Certain phenylpiperazine derivatives have demonstrated anthelmintic activity. These compounds may be effective against parasitic worms, making them relevant for combating helminth infections .
Tuberculostatic Potential
In the search for potent anti-tubercular agents, researchers have investigated phenylpiperazine derivatives. Some of these compounds exhibited remarkable activity against Mycobacterium tuberculosis, surpassing the standard drug pyrazinamide (PZA) in terms of efficacy .
Antimotion Sickness Applications
While not extensively studied, phenylpiperazine derivatives have been explored for their potential in managing motion sickness. Their effects on neurotransmitter systems and receptors warrant further investigation .
Crystallography and Structural Studies
The crystal structure of N-ethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has been elucidated, providing valuable insights into its molecular arrangement. Crystallographic data reveal the spatial arrangement of atoms and their interactions within the crystal lattice . Such studies contribute to our understanding of the compound’s properties.
properties
IUPAC Name |
N-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2,(H,21,24)/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTGPKPSFAHZFS-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24791768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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